

Comparative Binding Affinity of PFAS to Nuclear Receptors

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Compound Focus: 2-(Perfluorodecyl)ethanol

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The following table synthesizes data from large-scale *in silico* screening studies that docked thousands of PFAS structures against various nuclear receptors. Binding affinity is a key predictor of a substance's potential to disrupt normal receptor function [1] [2].

Nuclear Receptor	Binding Site	Number of PFAS with High Affinity	Comparison to Native Ligand	Key PFAS Examples Studied
Vitamin D Receptor (VDR)	Orthosteric	130 PFAS	Stronger than calcitriol [1]	PFOA [1] [2]
	Allosteric	2,229 PFAS	Stronger than lithocholic acid [1]	
Pregnane X Receptor (PXR)	Orthosteric	650 PFAS	Stronger than native ligand 4WH [1]	PFOA, PFOS [1] [2]
	Allosteric	9,148 PFAS	Stronger than glycerol [1]	
PPAR γ	Orthosteric	1,863 PFAS	Stronger than native ligand ET1 [1]	PFOA, PFOS, GenX [1] [3]

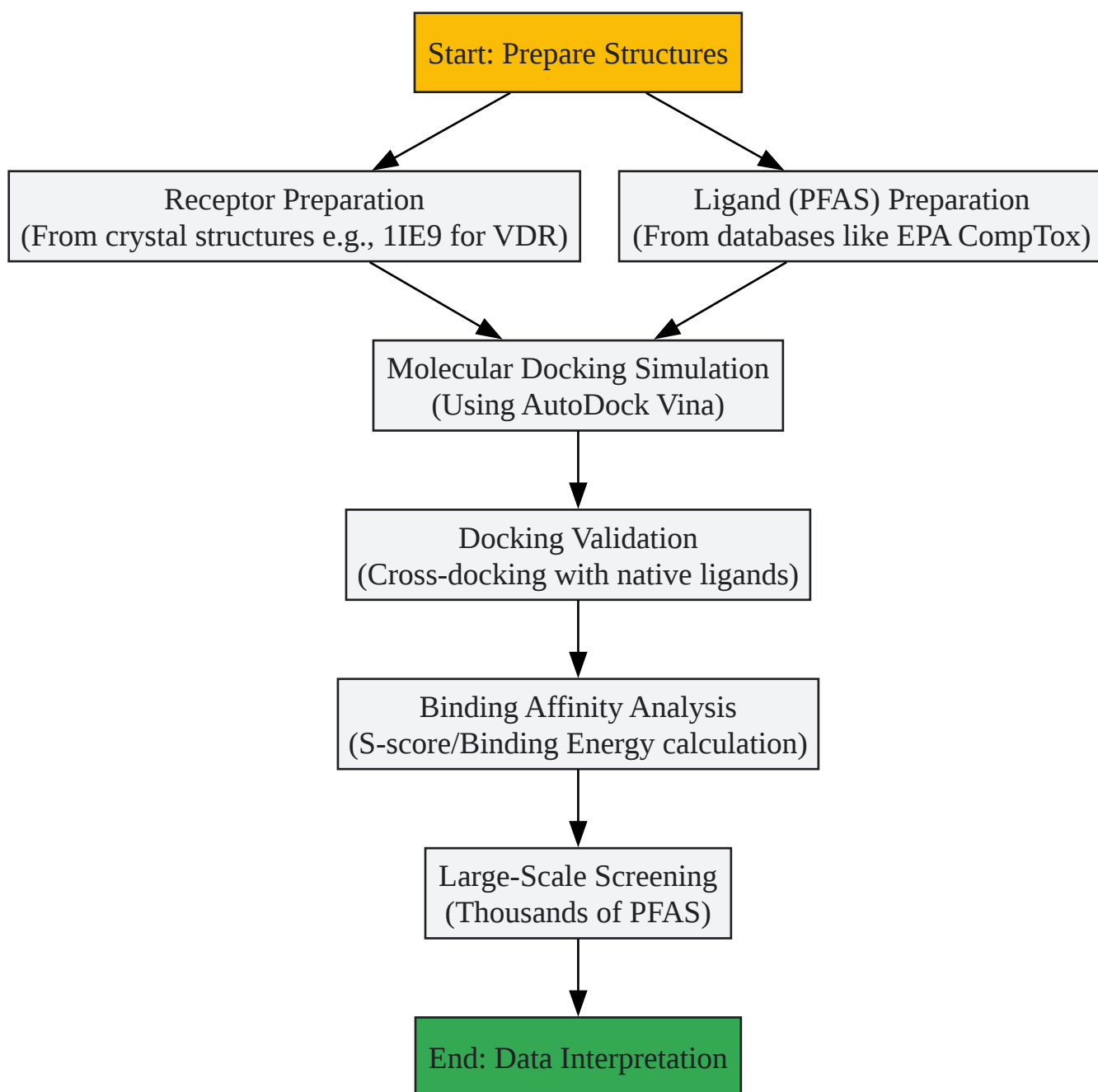
Nuclear Receptor	Binding Site	Number of PFAS with High Affinity	Comparison to Native Ligand	Key PFAS Examples Studied
	Allosteric	693 PFAS	Stronger than native ligand T35 [1]	
Estrogen Receptor α (ER α)	Orthosteric	40 PFAS	Stronger than estradiol [1]	Various (from 14,591 screened) [4]
	Allosteric	8 PFAS	Stronger than coactivator SRC-1 [1]	
PPAR α	Orthosteric	4,089 PFAS	Stronger than PFOA/PFOS [5]	PFOA, PFOS, and many alternatives [5]

Experimental Protocols and Methodologies

The data in the table above is primarily derived from computational molecular docking, a standard method for predicting how a small molecule (like a PFAS compound) fits into a protein's binding pocket.

Core Workflow for Molecular Docking

The diagram below outlines the general workflow used in these computational studies [1] [2] [4].



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Key Methodological Details

- **Receptor Preparation:** Crystal structures of nuclear receptors (e.g., PDB IDs: **1IE9** for VDR, **1A52** for ER α) are obtained from the Protein Data Bank. Water molecules are removed, hydrogen atoms are added, and the structure is converted into the required .pdbqt format for docking [2] [4].

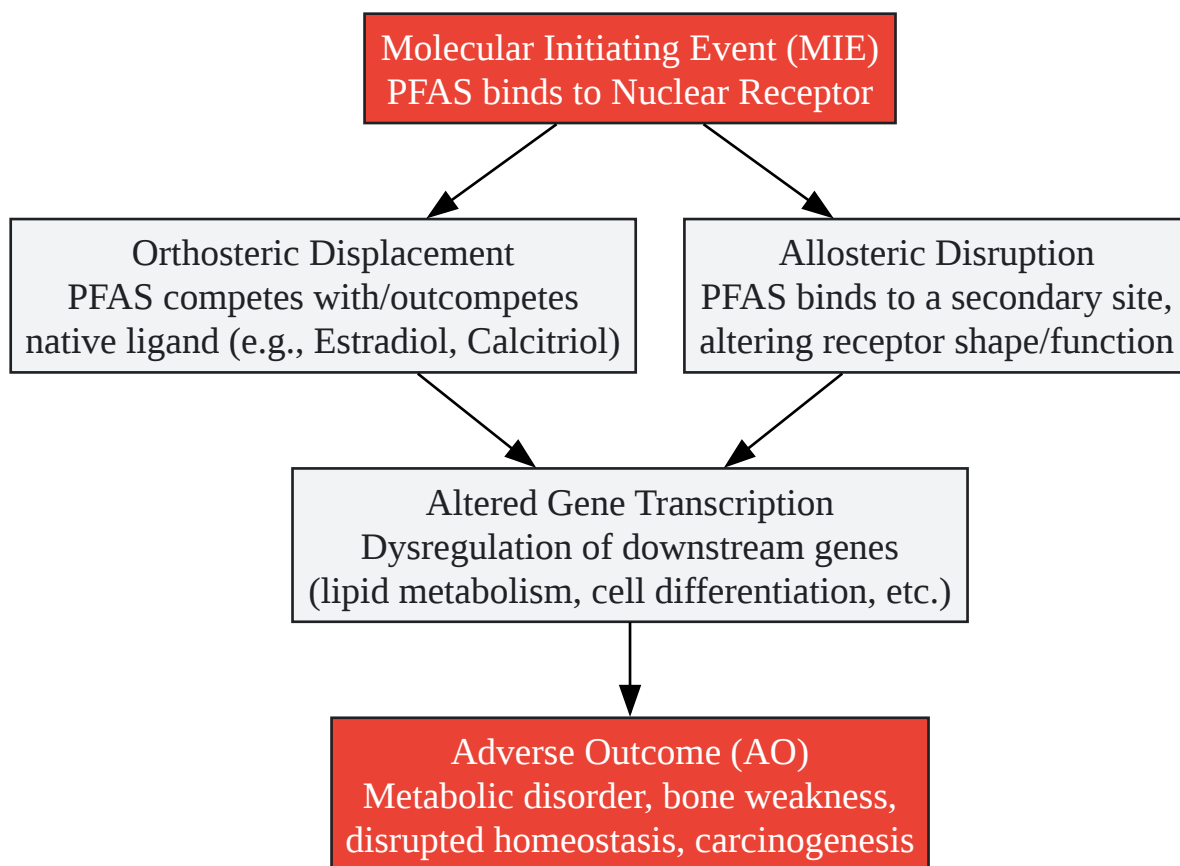
- **Ligand Preparation:** Thousands of PFAS structures, defined by their Simplified Molecular-Input Line-Entry System (SMILES) notations, are sourced from databases like the **U.S. EPA CompTox Chemistry Dashboard**. These are similarly energy-minimized and converted to .pdbqt format [5] [4].
- **Docking and Validation:** Docking simulations (e.g., with **AutoDock Vina 1.2.0**) place each PFAS into the target binding site. The protocol is validated by re-docking the receptor's native ligand (e.g., calcitriol for VDR) and ensuring the computed pose closely matches the experimental crystal structure (with a Root-Mean-Square Deviation, or RMSD, of $<2.5 \text{ \AA}$) [2] [4]. This step is critical for confirming the predictive accuracy of the simulation.
- **Machine Learning/QSPR Models:** Some studies go beyond docking to develop **Quantitative Structure-Activity Relationship (QSAR)** models. These models identify key molecular descriptors (e.g., molecular size, electrostatic properties) that govern binding affinity, allowing for the prediction of new, untested PFAS [6] [5] [4].

Mechanisms of Action and Biological Consequences

PFAS can interfere with nuclear receptor signaling through several mechanisms, primarily by mimicking or blocking the actions of natural hormones.

Key Pathways of PFAS Interference

The diagram below illustrates the primary mechanisms by which PFAS disrupt nuclear receptor signaling, leading to adverse health effects.



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The biological consequences of this receptor disruption are extensive and receptor-specific [1] [7] [3]:

- **PPAR γ /PPAR α Activation:** Leads to changes in **lipid metabolism** and **adiopogenesis**, contributing to metabolic disorders and hepatic steatosis. It can also shift the differentiation of mesenchymal stem cells from bone-forming cells to fat-storing cells, potentially contributing to **bone weakness** and obesity [1] [3].
- **VDR Disruption:** Impairs the regulation of genes involved in **calcium and phosphate homeostasis, immune response, and cellular proliferation**, potentially increasing susceptibility to osteoporosis and colorectal cancer [1] [2].
- **PXR Overactivation:** Linked to **endocrine disruption, oxidative stress, and hepatic steatosis**. As a key regulator of drug-metabolizing enzymes, its overactivation can also lead to adverse drug interactions [1] [2].
- **ER α Interaction:** Can lead to the overexpression of estrogen-related genes, disrupting normal reproductive and endocrine functions [1] [4].

Implications for Research and Development

The findings from these comparative studies have significant implications:

- **Hazard Assessment:** The sheer number of PFAS that can strongly bind to critical NRs highlights a significant and broad public health risk. This provides a mechanistic basis for the observed toxicity of these "forever chemicals" [1] [2].
- **Mixture Toxicity:** A particularly critical finding is that **PFAS can bind in various combinations with themselves and native ligands**, suggesting complex mixture effects that are not accounted for in single-chemical risk assessments [1] [3].
- **Drug Development:** Understanding these interactions can aid in designing intervention strategies or drugs that can mitigate PFAS toxicity by blocking these key molecular targets [2].

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